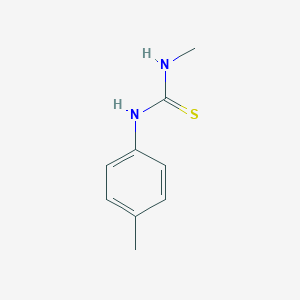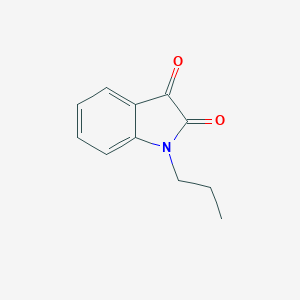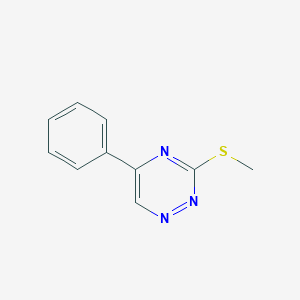
1-Methyl-3-(4-methylphenyl)thiourea
Vue d'ensemble
Description
1-Methyl-3-(4-methylphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are known for their diverse applications in organic synthesis, coordination chemistry, and biological activities. The compound’s structure consists of a thiourea core with a methyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the other nitrogen atom.
Mécanisme D'action
Target of Action
1-Methyl-3-(4-methylphenyl)thiourea, a derivative of thiourea, is known to interact with various targets. The primary targets of this compound are enzymes such as α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion, neurotransmission, and other metabolic pathways .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits α-amylase and α-glucosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars . By inhibiting these enzymes, the compound can potentially regulate blood glucose levels. Similarly, by inhibiting AChE and BuChE, it can influence neurotransmission processes .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For instance, the inhibition of α-amylase and α-glucosidase can disrupt the carbohydrate digestion pathway, potentially leading to decreased postprandial hyperglycemia . The inhibition of AChE and BuChE can affect cholinergic neurotransmission, potentially influencing cognitive functions .
Result of Action
The compound’s action results in the inhibition of its target enzymes, leading to potential therapeutic effects. For instance, it has shown promising antibacterial and antioxidant potential . It was found to be very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase), an enzyme involved in glucose metabolism .
Analyse Biochimique
Biochemical Properties
1-Methyl-3-(4-methylphenyl)thiourea has been found to interact with various enzymes, proteins, and other biomolecules . The reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds . This makes them flexible ligands for complexation with transition metals .
Molecular Mechanism
It is known that the molecule exists as the thioamide tautomer and features an anti-disposition of the thioamide–N–H atoms . An intramolecular N–H⋯N hydrogen bond is noted .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Méthodes De Préparation
1-Methyl-3-(4-methylphenyl)thiourea can be synthesized through the reaction of 1-methyl-1-phenylhydrazine with 4-tolyl isothiocyanate. The reaction typically proceeds under mild conditions and yields the desired product in good yield (around 71%) . The compound can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy .
Industrial production methods for thiourea derivatives often involve similar synthetic routes, with careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Methyl-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or other reduced sulfur-containing species.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
1-Methyl-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives such as:
1,3-Di-p-tolylthiourea: This compound has two 4-methylphenyl groups attached to the thiourea core and exhibits similar chemical reactivity and biological activities.
1-(4-Methylphenyl)-3-phenylthiourea: This derivative has one 4-methylphenyl group and one phenyl group, offering a different steric and electronic environment compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, coordination behavior, and biological activity.
Propriétés
IUPAC Name |
1-methyl-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-3-5-8(6-4-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMGWZIVKIMTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350454 | |
| Record name | 1-methyl-3-(4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-93-4 | |
| Record name | N-Methyl-N′-(4-methylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 131958 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC131958 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-3-(4-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylbenzo[cd]indol-2(1H)-one](/img/structure/B184090.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)




![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)


![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)




